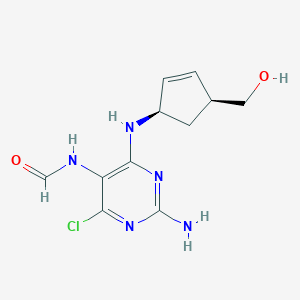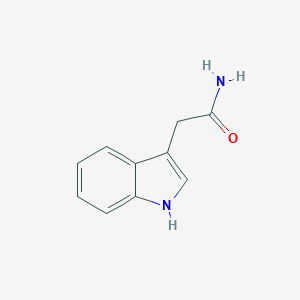
Indole-3-acetamide
概要
説明
Indole-3-acetamide (IAM) is an auxin precursor . It is also known as 3-Indolylacetamide . It has been found to be a GSK-3β, VEGF, and JAK3 inhibitor . It also inhibits NAD±dependent histone deacetylases, cyclin-dependent kinases, and CaMKIId .
Synthesis Analysis
IAM is involved in the biosynthesis of indole-3-acetic acid (IAA), a common plant growth hormone . The genomic analysis of B. pyrrocinia JK-SH007 indicated that IAA biosynthesis was mainly through the IAM and tryptamine (TAM) pathways .Molecular Structure Analysis
The molecular formula of IAM is C10H10N2O . The molecular weight is 174.20 .Chemical Reactions Analysis
IAM has been used in the synthesis of [5.5.6.6]diazafenestrane skeleton and indole-3-acetic acid . It is also a reactant for the synthesis of various compounds including PET agent for imaging of protein kinase C, a potential agent against Prion Disease, protein kinase C (PKC) inhibitor bisindolylmaleimide IV, glycogen synthase kinase-3ß (GSK-3ß) inhibitors, inhibitors of CaMKIId, a VEGF inhibitor, JAK3 inhibitors, inhibitors of NAD±Dependent Histone Deacetylases, inhibitors of human adipocyte fatty acid-binding protein, and cyclin-dependent kinase inhibitors .Physical And Chemical Properties Analysis
IAM is a crystalline compound . The melting point is 148-150 °C .科学的研究の応用
Auxin Precursor
IAM is an auxin precursor . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle.
Plant Growth and Development
IAM is associated with a plethora of growth and developmental processes including embryo development, expansion growth, cambial activity, and the induction of lateral root growth .
Stress Response in Plants
Accumulation of IAM induces stress-related processes by stimulating abscisic acid (ABA) biosynthesis . ABA is a plant hormone that plays an important role in stress response.
Microbial Biosynthesis
IAM can be synthesized not only in plants but also in many microorganisms that interact with plants, including bacteria and fungi . This microbial biosynthesis of IAM can be classified into tryptophan-dependent and tryptophan-independent pathways based on whether tryptophan (Trp) is used as a precursor .
Indole-3-Acetamide Pathway in Microorganisms
In the tryptophan-dependent pathways of microorganisms, the indole-3-acetamide pathway (IAM) is one of the five pathways . This pathway is involved in the conversion of IAM to Indole-3-acetic acid (IAA), an important plant hormone .
Role in Microorganisms
IAM plays an important role in the growth, development, and even plant interaction of microorganisms . Studies on the biosynthesis and functions of IAM in microorganisms can promote the production and utilization of IAM in agriculture .
作用機序
Target of Action
Indole-3-acetamide (IAM) primarily targets plant cells and microorganisms . In plants, IAM is converted into the major plant auxin indole-3-acetic acid (IAA) by the enzyme AMI1 . IAA is a crucial plant hormone that regulates almost all aspects of plant growth and development . In microorganisms, IAM plays a significant role in growth, development, and even plant interaction .
Mode of Action
IAM interacts with its targets by being converted into IAA. This conversion is catalyzed by the enzyme AMI1 . IAA then binds to hormone receptors in plant cells to form complexes that recognize hormone signals . This triggers a series of physiological and biochemical reactions in the plant, leading to morphological changes . In microorganisms, IAA can act as a signaling molecule, having a direct effect on microbial physiology .
Biochemical Pathways
IAM is involved in the indole-3-acetamide pathway, one of the main biosynthesis pathways of IAA . In this two-step pathway, tryptophan is first converted to IAM by the enzyme tryptophan-2-monooxygenase (IaaM). In the second step, IAM is converted to IAA by an IAM hydrolase (IaaH) . This pathway is part of a network of IAA biosynthesis, interacting with other pathways through common key genes .
Pharmacokinetics
It is known that iam is converted into iaa in both plants and microorganisms . This conversion is crucial for IAM’s bioavailability and its ability to exert its effects.
Result of Action
The conversion of IAM to IAA results in various molecular and cellular effects. In plants, IAA regulates cell division, elongation, fruit development, and senescence . It also increases plant protection against external stress . In microorganisms, IAA can promote growth and development and influence interactions with plants .
Action Environment
The action of IAM can be influenced by environmental factors. For instance, the conversion of IAM to IAA can be affected by the presence of other microorganisms . Additionally, the effects of IAM and its derivative IAA on plant growth and development can be influenced by various biotic and abiotic factors .
Safety and Hazards
特性
IUPAC Name |
2-(1H-indol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAMBXDOGPRZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236686 | |
| Record name | Indoleacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indole-3-acetamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
879-37-8 | |
| Record name | Indole-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoleacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoleacetamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08652 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | indole-3-acetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indoleacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-3-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-INDOLEACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9SEW65XW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indole-3-acetamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 - 151 °C | |
| Record name | Indole-3-acetamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


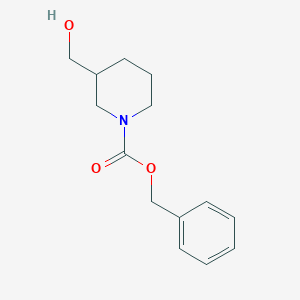

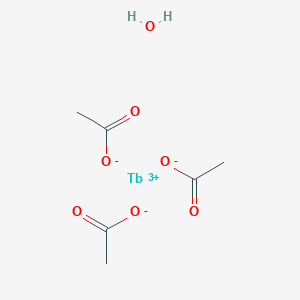



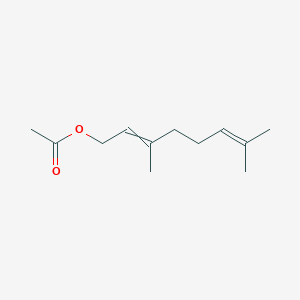
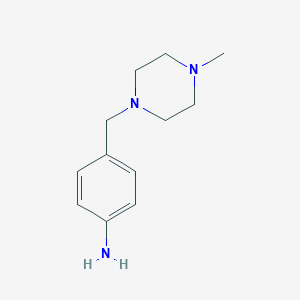

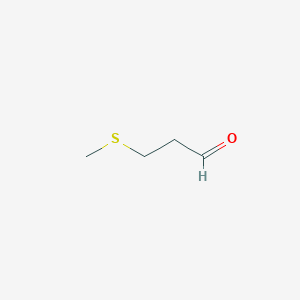
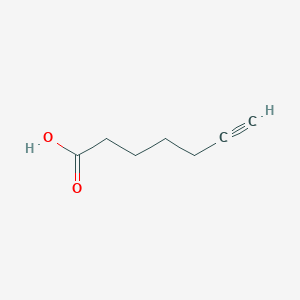
![Pyridine, 4-[(tert-butylthio)methyl]-](/img/structure/B105704.png)
